(2S,4R)-N-((1R,2R)-2-Hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-4-propylpyrrolidine-2-carboxamide
Description
Context within Lincosamide Antibiotic Biosynthesis
Lincosamide antibiotics, produced by various species of Streptomyces bacteria, are characterized by a unique structure composed of an amino acid and an amino sugar linked by an amide bond. nih.gov The biosynthesis of these antibiotics is a complex process involving two separate metabolic pathways that converge to form the core lincosamide scaffold. One pathway leads to the formation of a substituted proline amino acid, while the other synthesizes a complex amino-octose sugar. N-Demethyllincomycin emerges at the critical juncture where these two precursor molecules are joined together. nih.govuu.nl
N-Demethyllincomycin as a Central Biosynthetic Intermediate
N-Demethyllincomycin is the penultimate intermediate in the biosynthesis of lincomycin (B1675468) A. nih.gov Its formation represents a key condensation reaction, and its subsequent modification is the final step in producing the active antibiotic. The central role of N-demethyllincomycin makes the enzymes responsible for its synthesis and conversion critical focal points for research in lincosamide biosynthesis.
The biosynthesis of lincomycin A involves the following key steps centered around N-Demethyllincomycin:
Formation: N-Demethyllincomycin is synthesized through the condensation of two precursor molecules: 4-propyl-L-proline (B580258) (PPL) and methylthiolincosamide (MTL). nih.gov This reaction is catalyzed by a specialized enzyme system known as N-demethyllincomycin synthetase. nih.gov
Conversion: N-Demethyllincomycin is then converted to lincomycin A through a methylation reaction, where a methyl group is added to the proline nitrogen atom. nih.gov
The accumulation of N-demethyllincomycin in mutant strains of Streptomyces lincolnensis where the final methylation step is blocked provides clear experimental evidence for its role as a direct precursor to lincomycin A. nih.gov
Detailed Research Findings
The Synthesis of N-Demethyllincomycin
The formation of N-demethyllincomycin is a complex enzymatic process. The enzyme responsible for catalyzing the amide bond formation between 4-propyl-L-proline and methylthiolincosamide is LmbD. nih.gov This enzyme is part of a larger enzymatic machinery, and its activity is crucial for the production of the lincosamide backbone. Research has shown that LmbD facilitates the condensation of the activated amino acid with the amino sugar, a critical step in the assembly of the final molecule. nih.gov
The Methylation of N-Demethyllincomycin
The final step in the biosynthesis of lincomycin A is the N-methylation of N-demethyllincomycin. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, LmbJ. nih.gov Studies have demonstrated that the LmbJ enzyme specifically transfers a methyl group from SAM to the nitrogen atom of the proline moiety of N-demethyllincomycin. nih.govnih.gov
Interestingly, the homologous enzyme in the celesticetin (B1194208) biosynthetic pathway, CcbJ, has also been shown to be capable of methylating N-demethyllincomycin, highlighting the relatedness of these two biosynthetic pathways. nih.gov While initial suggestions pointed to this N-methylation as the final step, more recent research indicates that this modification might occur at an earlier stage in the biosynthetic pathway than previously thought. nih.gov
Properties
CAS No. |
2256-16-8 |
|---|---|
Molecular Formula |
C17H32N2O6S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O6S/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24) |
InChI Key |
DKHKYHYYYGYWHY-UHFFFAOYSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
Canonical SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origin of Product |
United States |
Biosynthetic Pathways and Precursor Metabolism of N Demethyllincomycin
Origins of Precursor Moieties
The molecular framework of N-demethyllincomycin is constructed from two specialized building blocks, each synthesized through its own multi-step enzymatic pathway.
4-Propyl-L-Proline (B580258) (PPL) Biosynthesis
The PPL moiety, an unusual alkylated proline derivative, is a defining feature of the lincomycin (B1675468) family of antibiotics. cuni.cz Its biosynthesis is a specialized branch of amino acid metabolism.
The journey to PPL begins with the common amino acid L-tyrosine. nih.govresearchgate.net Labeling studies have confirmed that seven of the nine carbon atoms in the L-tyrosine molecule are incorporated into the final PPL structure. nih.gov The initial steps in this transformation involve the modification of the aromatic ring of L-tyrosine. The enzyme LmbB2, a hydroxylase, catalyzes the addition of a hydroxyl group to L-tyrosine, forming L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.net Subsequently, the enzyme LmbB1, an L-DOPA-2,3-dioxygenase, facilitates the cleavage of the aromatic ring of L-DOPA. nih.govresearchgate.net
Following the initial modifications of L-tyrosine, a dedicated suite of enzymes carries out the subsequent transformations to yield PPL. nih.govdoaj.org This is known as the 4-alkyl-L-proline derivative (APD) biosynthetic pathway, which is also responsible for producing similar precursors for other natural products like the antitumor agent pyrrolobenzodiazepine. nih.govresearchgate.netresearchgate.netdoaj.org The genes encoding the enzymes for this pathway are typically found clustered together in the producing organism, Streptomyces lincolnensis. nih.govresearchgate.net
A revised model of the APD pathway proposes a series of enzymatic reactions involving methylation, C-C bond cleavage, isomerization, and reduction. nih.govresearchgate.net The enzyme LmbW is believed to methylate an intermediate derived from the ring-cleaved L-DOPA. nih.gov A particularly novel step is the proposed C-C bond cleavage catalyzed by LmbA, a putative γ-glutamyltransferase, which is an unusual function for this class of enzymes. nih.govresearchgate.netdoaj.org The final steps are thought to involve an isomerase, LmbX, which prepares the substrate for reduction by LmbY, ultimately leading to the formation of 4-propyl-L-proline. nih.govresearchgate.netdoaj.org
Table 1: Key Enzymes in PPL Biosynthesis
| Enzyme | Gene | Proposed Function in PPL Pathway |
|---|---|---|
| LmbB2 | lmbB2 | L-tyrosine hydroxylation to L-DOPA. nih.govresearchgate.net |
| LmbB1 | lmbB1 | Extradiol cleavage of the L-DOPA aromatic ring. nih.govresearchgate.net |
| LmbW | lmbW | Methylation of the ring-cleaved intermediate. nih.govresearchgate.net |
| LmbA | lmbA | Putative γ-glutamyltransferase involved in C-C bond cleavage. nih.govresearchgate.netdoaj.org |
| LmbX | lmbX | Isomerase activity. nih.govresearchgate.netdoaj.org |
Methylthiolincosamide (MTL) Biosynthesis
The second major precursor, methylthiolincosamide (MTL), is a unique eight-carbon amino sugar containing a thio-methyl group. nih.govnih.gov Its synthesis starts from a primary metabolite of carbohydrate metabolism.
The carbon backbone of the MTL unit is derived from D-glucose. nih.govnih.gov Through a series of enzymatic transformations, the six-carbon glucose molecule is elaborated into the eight-carbon amino-octose core of MTL. nih.gov
The biosynthesis of MTL is a complex pathway that has been elucidated through genetic and biochemical studies. Early steps in the pathway involve enzymes encoded by the lmb gene cluster, such as LmbR and LmbN, which are involved in the formation of a key octose 8-phosphate intermediate. researchgate.net
More recent research has shed light on the previously obscure steps that convert GDP-ᴅ-erythro-α-ᴅ-gluco-octose into GDP-ᴅ-α-ᴅ-lincosamide, a key intermediate in MTL biosynthesis. nih.govnih.gov This transformation is accomplished through the coordinated action of four enzymes: LmbM, LmbL, and the LmbZ and LmbS equivalents from the related celesticetin (B1194208) pathway (CcbZ and CcbS). nih.govnih.gov These enzymes catalyze a sequence of reactions including epimerization at two different positions, a dehydration reaction, and a transamination step to install the amino group. nih.govnih.gov The final steps to form MTL involve further modifications, including the attachment of the methylthio group. researchgate.net
Table 2: Key Enzymatic Reactions in the Maturation of the Lincosamide Core
| Reaction | Catalyzing Enzyme(s) | Description |
|---|---|---|
| 6-Epimerization | LmbM | Converts GDP-ᴅ-erythro-α-ᴅ-gluco-octose to its C-6 epimer. nih.govnih.gov |
| 6,8-Dehydration | LmbL/CcbZ (LmbZ equivalent) | Removes a water molecule from the intermediate. nih.govnih.gov |
| 4-Epimerization | LmbM | Catalyzes a second epimerization at the C-4 position. nih.govnih.gov |
Once both PPL and MTL are synthesized, they are condensed via an amide bond. nih.gov This crucial step is catalyzed by a multimeric synthetase complex, which includes the LmbC protein that specifically recognizes and activates PPL. nih.govnih.gov The product of this condensation is N-demethyllincomycin, which is then subsequently methylated to yield the final antibiotic, lincomycin. nih.govresearchgate.net
Condensation Reaction Leading to N-Demethyllincomycin Formation
The creation of N-demethyllincomycin occurs through the condensation of two primary precursors: an amino acid derivative, 4-propyl-L-proline (PPL), and an amino sugar, methylthiolincosamide (MTL). pbworks.com This crucial amide bond formation is catalyzed by a specialized enzymatic system known as lincosamide synthetase (LS). pbworks.comnih.govplos.org
The lincosamide synthetase (LS) is not a single enzyme but a multi-protein complex. Through gene deletion studies and bioassays in Streptomyces lincolnensis, several proteins have been identified as essential components of the LS system. nih.govplos.org These components are encoded by a series of genes within the lincomycin biosynthetic gene cluster. pnas.org
Table 1: Components of the Lincosamide Synthetase (LS) System
| Protein Component | Putative Function in Condensation | Source(s) |
|---|---|---|
| LmbC | Adenylation (A) domain; responsible for the specific recognition and ATP-dependent activation of the 4-propyl-L-proline (PPL) precursor. | nih.govresearchgate.netnih.gov |
| LmbN-CP | Carrier Protein (CP) domain; the activated PPL is transferred to the holo-form of this carrier protein. It is the N-terminal domain of the bifunctional LmbN protein. | nih.govplos.orgnih.gov |
| LmbD | Condensation enzyme; catalyzes the formation of the amide bond between the CP-tethered PPL and the activated amino sugar. | nih.govresearchgate.netnih.gov |
| LmbE | Exhibits homology to enzymes in mycothiol (B1677580) metabolism; involved in the hydrolysis of the mycothiol moiety in a later step. | nih.govpnas.org |
| LmbF | Pyridoxal 5′-phosphate (PLP)-dependent enzyme; involved in post-condensation maturation steps, specifically the elimination of pyruvate (B1213749) and ammonium. | pnas.orgrsc.org |
| LmbV | Exhibits homology to enzymes in mycothiol metabolism; catalyzes the displacement of ergothioneine (B1671048) with mycothiol after the initial condensation. | nih.govpnas.org |
The biosynthesis of N-demethyllincomycin incorporates machinery characteristic of Non-Ribosomal Peptide Synthetases (NRPSs). nih.govplos.org NRPS systems are modular enzymatic assembly lines used by microorganisms to synthesize a wide array of peptide-based natural products without the use of ribosomes. nih.govresearchgate.net
In the lincosamide pathway, the initial steps of amino acid handling are performed by a minimal NRPS module. nih.gov This involves:
Adenylation (A) Domain : The protein LmbC functions as an A-domain, which specifically selects the 4-propyl-L-proline (PPL) precursor and activates it by converting it to an acyl-adenylate at the cost of one ATP molecule. nih.govresearchgate.net
Thiolation (T) or Peptidyl Carrier Protein (PCP/CP) Domain : The activated PPL is then covalently tethered as a thioester to a 4'-phosphopantetheine (B1211885) (4'-Ppant) arm of a carrier protein. nih.gov This role is fulfilled by the N-terminal carrier protein domain of the LmbN protein (LmbN-CP). nih.govplos.orgnih.gov
This NRPS initiation module prepares the amino acid for the subsequent condensation with the amino sugar, a step catalyzed by the distinct LmbD enzyme rather than a canonical NRPS condensation (C) domain. nih.govresearchgate.net
The lincosamide biosynthetic pathway is uniquely intertwined with the metabolism of two low-molecular-weight thiols: ergothioneine and mycothiol (MSH). nih.gov While ergothioneine is involved in the condensation itself, mycothiol plays a crucial role in the immediate post-condensation steps. nih.govpnas.org
The process is reminiscent of the mycothiol-dependent detoxification systems found in actinomycetes. nih.govrsc.org After the initial amide bond is formed to create a precursor, the ergothioneine conjugate is replaced by mycothiol in a substitution reaction catalyzed by the enzyme LmbV. nih.govpnas.org The resulting intermediate is a mercapturic acid derivative, which formally resembles a "waste product" of a detoxification pathway. rsc.org Further maturation of this intermediate, including deacetylation, is required to proceed toward the final antibiotic structure, representing an escape from this detoxification-like system. rsc.org Two LS components, LmbE and LmbV, show sequence homology to enzymes from mycothiol metabolism, underscoring this functional link. nih.gov
Terminal N-Methylation: Conversion of N-Demethyllincomycin to Lincomycin
The final step in the biosynthesis of lincomycin is the conversion of its immediate precursor, N-demethyllincomycin. pbworks.com This transformation involves a specific methylation reaction.
The terminal N-methylation of N-demethyllincomycin is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. pbworks.comnih.gov In the lincomycin pathway, this enzyme is LmbJ. nih.govresearchgate.net A homologous protein, CcbJ, performs the same function in the biosynthetic pathway of the related antibiotic, celesticetin. nih.govresearchgate.net
These enzymes have been characterized and show notable features:
Function : Both LmbJ and CcbJ catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the proline nitrogen of N-demethyllincomycin, yielding the final product, lincomycin. pnas.orgnih.govresearchgate.net
Substrate Specificity : The enzymes exhibit a degree of substrate flexibility. Both LmbJ and CcbJ are capable of utilizing N-demethyllincomycin as a substrate with comparable efficiency, even though the proline side-chain of the natural celesticetin precursor lacks the n-propyl group found in the lincomycin precursor. nih.govresearchgate.net
Expression : In Streptomyces lincolnensis, the LmbJ protein is expressed at a stable level throughout the antibiotic production phase, which is consistent with its catalytic role in the final biosynthetic step. nih.gov
Table 2: Characteristics of N-Demethyllincomycin Methyltransferases
| Enzyme | Organism/Pathway | Substrate(s) | Cofactor | Product | Key Findings | Source(s) |
|---|---|---|---|---|---|---|
| LmbJ | S. lincolnensis (Lincomycin) | N-demethyllincomycin | S-adenosylmethionine (SAM) | Lincomycin | Catalyzes the final N-methylation step in lincomycin biosynthesis. | nih.govresearchgate.netnih.gov |
| CcbJ | S. caelestis (Celesticetin) | N-demethylcelesticetin, N-demethyllincomycin | S-adenosylmethionine (SAM) | Celesticetin, Lincomycin | Homolog of LmbJ; can efficiently methylate the lincomycin precursor N-demethyllincomycin. | pnas.orgnih.govresearchgate.net |
Substrate Specificity and Catalytic Efficiency of Methyltransferases
The N-methylation of the proline moiety in lincosamide biosynthesis is a crucial step catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. In the lincomycin pathway, this function is performed by the enzyme LmbJ, while in the related celesticetin pathway, the homologous enzyme is CcbJ.
Both LmbJ and CcbJ are class I SAM-dependent methyltransferases. nih.gov Research has shown that these enzymes exhibit a degree of flexibility in their substrate recognition. A key finding is that both enzymes are capable of utilizing N-demethyllincomycin, the natural substrate for LmbJ, and convert it to lincomycin. This indicates a relaxed substrate specificity, particularly for CcbJ, which efficiently methylates a substrate from a different biosynthetic pathway. The catalytic efficiencies for the methylation of N-demethyllincomycin by both enzymes have been determined to be comparable.
This relaxed substrate specificity has practical implications, as it allows for the potential biosynthesis of novel lincomycin derivatives. If the upstream enzymes in the pathway can produce modified versions of N-demethyllincomycin, the flexible nature of LmbJ suggests it could still perform the final N-methylation step.
The kinetic parameters for the methylation of N-demethyllincomycin by both LmbJ and CcbJ have been characterized, providing a quantitative measure of their catalytic efficiency.
Table 1: Kinetic Parameters of LmbJ and CcbJ with N-Demethyllincomycin as Substrate
| Enzyme | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
|---|---|---|---|
| LmbJ | 102 ± 13 | 0.040 ± 0.002 | 392 |
| CcbJ | 143 ± 15 | 0.033 ± 0.001 | 231 |
Data derived from in vitro enzymatic assays.
Quaternary Structure and Multimeric Nature of LmbJ and CcbJ
Structural biology has provided significant insights into the architecture of the lincosamide N-methyltransferases. While both LmbJ and CcbJ are known to form multimers, detailed structural information has been resolved for CcbJ. nih.gov
The crystal structure of CcbJ from Streptomyces caelestis has been determined, revealing the archetypal fold of a class I SAM-dependent methyltransferase. nih.gov The structure was solved in its native form and in a complex with the reaction product S-adenosyl-L-homocysteine (SAH). nih.gov Analysis of the crystal structure shows that CcbJ assembles into a homotetramer, meaning it is composed of four identical protein subunits. rcsb.org This tetrameric arrangement is crucial for its function and stability. The active site of CcbJ is characterized as being relatively wide, which structurally supports the observed relaxed substrate specificity, as it can accommodate various substrates. nih.govresearchgate.net
Docking simulations and site-directed mutagenesis studies on CcbJ have identified key amino acid residues, such as Tyr9 and Phe117, that are critical for positioning the substrate correctly for the methyl-transfer reaction. nih.gov Another residue, Tyr17, appears to be important for stabilizing the SAM cofactor. nih.gov Although a crystal structure for LmbJ is not yet available, its high sequence homology to CcbJ strongly suggests that it adopts a very similar three-dimensional fold and likely also exists as a multimeric complex, presumably a homotetramer.
Table 2: Structural Details of CcbJ Methyltransferase
| Feature | Description | PDB ID |
|---|---|---|
| Organism | Streptomyces caelestis | 4HGY, 4HGZ, 4HH4 |
| Enzyme Class | Class I SAM-dependent methyltransferase | 4HGY |
| Quaternary Structure | Homotetramer | 13 |
| Resolution | 2.7 Å (native), 2.9 Å (SAH complex) | 1 |
| Key Active Site Residues | Tyr9, Tyr17, Phe117 | 1 |
Data obtained from X-ray crystallography and structural analysis. nih.gov
Dynamics of N-Methylation Timing in the Biosynthetic Sequence
The N-methylation of the proline ring is a terminal event in the biosynthesis of lincomycin. The assembly of the antibiotic scaffold occurs first, involving the condensation of its two primary precursors: the amino acid moiety, 4-propyl-L-proline (PPL), and the amino sugar moiety, methylthiolincosamide (MTL). This condensation reaction, catalyzed by a synthetase complex, results in the formation of N-demethyllincomycin.
It is only after this complete scaffold is assembled that the methyltransferase LmbJ acts. LmbJ catalyzes what is effectively the final biosynthetic step, transferring a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the secondary amine on the proline ring of N-demethyllincomycin. This methylation converts the precursor into the final active antibiotic, lincomycin. This late-stage modification strategy ensures that the complex biosynthetic machinery dedicated to building the core structure completes its task before the final functional group is added.
Genetic and Enzymatic Regulation of N Demethyllincomycin Biosynthesis
Organization of the Lincomycin (B1675468) Biosynthetic Gene Cluster (lmb cluster)
The genetic instructions for lincomycin biosynthesis are encoded within the lincomycin biosynthetic gene cluster, known as the lmb cluster. This cluster is a specific, localized segment of the chromosome in the producing bacterium, Streptomyces lincolnensis.
The lmb gene cluster is comprised of numerous open reading frames (ORFs), each encoding a protein with a specific role in the antibiotic's synthesis. nih.govnih.gov The cluster contains approximately 26 genes believed to be involved in biosynthesis and regulation, alongside three genes that confer resistance to the antibiotic. nih.govresearchgate.net These ORFs are organized into several transcriptional units, some of which are monocistronic (a single gene per unit) while others are polycistronic (multiple genes transcribed together). nih.gov The functions of the encoded proteins are diverse and include the synthesis of the two primary building blocks of lincomycin—the amino acid 4-propyl-L-proline (B580258) (PPL) and the amino sugar methylthiolincosamide (MTL)—as well as their condensation and subsequent chemical modifications. researchgate.net Additionally, the cluster houses genes for regulatory proteins that control the expression of the entire biosynthetic pathway. researchgate.netnih.gov
Genes and Enzymes Directly Influencing N-Demethyllincomycin and Lincomycin Production
Within the lmb cluster, several genes and their corresponding enzymes have been identified as having a pivotal influence on the production of N-demethyllincomycin and its conversion to lincomycin.
The terminal step in lincomycin biosynthesis is the methylation of N-demethyllincomycin, a reaction catalyzed by the LmbJ enzyme. researchgate.netnih.gov The lmbJ gene encodes this S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.gov This enzyme's critical function is to transfer a methyl group from SAM to the nitrogen atom of the proline ring of N-demethyllincomycin, thereby forming lincomycin. nih.gov The essentiality of LmbJ is demonstrated by the fact that its absence leads to the accumulation of N-demethyllincomycin and the cessation of lincomycin production. nih.gov Studies have shown that the LmbJ protein is present at a stable level throughout the antibiotic production phase, which is consistent with its catalytic role in the final biosynthetic step. researchgate.netnih.gov
| Gene | Protein | Function | Substrate | Product |
| lmbJ | LmbJ | N-methyltransferase | N-demethyllincomycin | Lincomycin |
The lmbX gene plays a role in the biosynthesis of the 4-propyl-L-proline (PPL) precursor. LmbX is characterized as an isomerase. nih.govnih.gov Its function is to convert a substrate into a form that is suitable for reduction by another enzyme in the pathway, LmbY, which facilitates the complete conversion to PPL. nih.gov The activity of LmbX is therefore crucial for ensuring an adequate supply of the PPL building block for lincomycin synthesis. nih.govnih.gov
The expression of the lmb gene cluster is under the control of transcriptional regulators, a key example being LmbU. nih.govnih.gov LmbU is a cluster-situated regulator that positively modulates lincomycin biosynthesis. frontiersin.org It functions by binding to specific DNA sequences in the promoter regions of target genes within the lmb cluster, thereby activating their transcription. nih.govfrontiersin.orgscispace.com Genes activated by LmbU include lmbA, lmbC, lmbJ, and lmbW. nih.govscispace.com Inactivation of the lmbU gene completely abolishes lincomycin production, highlighting its role as a master switch for the biosynthetic pathway. nih.gov LmbU and its homologs represent a novel family of regulatory proteins found in many actinomycetes. nih.govnih.govfrontiersin.org
The LmbIH protein, encoded by the lmbIH gene, is another element with a putative regulatory function in lincomycin biosynthesis. researchgate.netnih.gov Unlike the LmbJ protein, which is present throughout the production phase, LmbIH is detectable for only a short period. researchgate.netnih.gov This expression pattern suggests that LmbIH is unlikely to have a direct catalytic role. Instead, a regulatory function is proposed, though its precise mechanism remains to be fully elucidated. researchgate.netnih.gov
| Gene/Protein | Putative Function | Family/Type |
| LmbU | Transcriptional Activator | LmbU family |
| LmbIH | Putative Regulatory Protein | TldD/PmbA family |
Interplay of Enzymes and Metabolic Branch Points in the Biosynthesis of N-Demethyllincomycin
The biosynthesis of N-demethyllincomycin, a key precursor to the antibiotic lincomycin, is a complex process involving a sophisticated interplay of various enzymes. The pathway shares significant homology with that of another lincosamide antibiotic, celesticetin (B1194208), but diverges at critical enzymatic branch points that define the final structure of each molecule.
Cooperation of LmbC with Phosphopantetheinyl Transferase (Slp)
The incorporation of the specific amino acid precursor is a crucial step in the biosynthesis of N-demethyllincomycin. This process is initiated by the nonribosomal peptide synthetase (NRPS) adenylation (A) domain protein, LmbC. The function of LmbC is to specifically recognize and activate the unusual amino acid precursor of lincomycin, (2S,4R)-4-propyl-L-proline (PPL), by converting it into an adenylated intermediate. researchgate.netresearchgate.net
However, LmbC does not act in isolation. Its function is critically dependent on its cooperation with a carrier protein and a phosphopantetheinyl transferase (PPTase). In Streptomyces lincolnensis, the newly identified PPTase is known as Slp. researchgate.net The process involves a carrier protein (CP), specifically the N-terminal domain of the LmbN protein (LmbN-CP), which must first be converted from its inactive apo-form to its active holo-form. researchgate.net
This conversion is catalyzed by Slp, which transfers a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the apo-LmbN-CP. Once in its holo-state, the LmbN-CP can accept the PPL activated by LmbC. In vitro studies have confirmed that the cooperation between LmbC, the holo-LmbN-CP (post-modification by Slp), and ATP is required for the successful activation and tethering of the PPL precursor. researchgate.net This multi-protein interaction ensures that the correct amino acid building block is primed and ready for subsequent condensation steps in the assembly of the N-demethyllincomycin molecule.
| Component | Type | Function in PPL Activation |
| LmbC | Adenylation (A) Domain | Specifically recognizes and activates (2S,4R)-4-propyl-L-proline (PPL) by adenylation. researchgate.netresearchgate.net |
| LmbN-CP | Carrier Protein (CP) | Accepts the activated PPL onto its phosphopantetheinyl arm. researchgate.net |
| Slp | Phosphopantetheinyl Transferase (PPTase) | Converts the inactive apo-LmbN-CP to the active holo-LmbN-CP. researchgate.net |
| ATP | Co-substrate | Provides the adenosine (B11128) monophosphate for the adenylation of PPL by LmbC. researchgate.net |
Roles of LmbE/CcbE and LmbV/CcbV in Amino Sugar Processing
The biosynthesis of the lincosamide antibiotic family involves the condensation of an amino acid with an amino sugar. The enzymes LmbE and LmbV, along with their homologs in the celesticetin pathway (CcbE and CcbV), are key players in the processing of this amino sugar moiety. researchgate.netnih.gov
Based on bioassays and the production profiles of S. lincolnensis strains with deleted genes, LmbE and LmbV have been assigned functions related to lincosamide synthetase (LS) activity. researchgate.net These proteins show a low but significant homology to enzymes involved in mycothiol (B1677580) metabolism, which is an independent system for processing amino sugar and amino acid units. researchgate.net This suggests that LmbE/CcbE and LmbV/CcbV are involved in the complex condensation of the amino sugar and the PPL precursor, potentially utilizing mechanisms related to small-molecule thiols like mycothiol and ergothioneine (B1671048). nih.gov
Enzymatic Branch Points in Lincomycin and Celesticetin Biosynthesis
While the biosynthetic pathways for lincomycin and celesticetin share many homologous enzymes, several key enzymatic branch points dictate the structural divergence between the two final products. These differences arise from variations in substrate specificity and catalytic function of enzymes at critical junctures.
One of the earliest and most significant branch points is determined by the substrate specificity of the adenylation domains, LmbC and CcbC. researchgate.netresearchgate.net
LmbC , in the lincomycin pathway, has evolved to specifically recognize and activate the unusual precursor (2S,4R)-4-propyl-L-proline (PPL). researchgate.netresearchgate.net
CcbC , in the celesticetin pathway, remains strictly specific for the common amino acid L-proline. researchgate.netresearchgate.net
This initial selection of the amino acid building block is a fundamental point of divergence.
A second critical branch point occurs during the processing of the mycothiol-derived cysteine residue attached to the amino sugar intermediate. nih.govresearchgate.net This step is catalyzed by the homologous pyridoxal-5′-phosphate (PLP)-dependent enzymes LmbF and CcbF, which, despite recognizing the same substrate, perform different reactions:
LmbF (lincomycin pathway) catalyzes a β-elimination reaction, which results in the formation of a sulfhydryl group (-SH) that is subsequently methylated. nih.gov
CcbF (celesticetin pathway) catalyzes a decarboxylation-coupled oxidative deamination, which leaves a two-carbon aldehyde attached to the sulfur atom. nih.govresearchgate.net
Finally, a late-stage branch point exists only in the celesticetin pathway. The attachment of a salicylic (B10762653) acid moiety to the desalicetin intermediate is catalyzed by the enzymes Ccb1 (an acyltransferase) and Ccb2 (a salicylyl-CoA ligase). nih.govrsc.org These enzymes are absent from the lincomycin biosynthetic gene cluster, and thus, no such modification occurs in the formation of N-demethyllincomycin. cuni.cz
| Biosynthetic Step | Lincomycin Pathway (Enzyme) | Celesticetin Pathway (Enzyme) | Outcome of Divergence |
| Amino Acid Activation | LmbC | CcbC | Incorporation of 4-propyl-L-proline in lincomycin vs. L-proline in celesticetin. researchgate.netresearchgate.net |
| Thio-sugar Modification | LmbF | CcbF | Formation of a methylthio group in lincomycin vs. a thioacetaldehyde (B13765720) group in celesticetin. nih.govresearchgate.net |
| Final Acylation | (Absent) | Ccb1 / Ccb2 | Attachment of a salicylate (B1505791) moiety in celesticetin, which is absent in lincomycin. nih.govrsc.org |
Directed Biosynthesis and Engineering of N Demethyllincomycin Derivatives
Mutasynthesis Strategies for N-Demethyllincomycin Analog Generation
Mutasynthesis, a technique that combines mutagenesis with precursor-directed biosynthesis, has been effectively employed to generate novel analogs of N-demethyllincomycin. This approach involves creating a mutant strain of the producing organism that is blocked in the synthesis of a specific precursor, and then feeding analogs of that precursor to the mutant to produce new compounds.
Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of an organism to create novel compounds. In the context of N-demethyllincomycin, this involves supplying a mutant strain of Streptomyces lincolnensis, the lincomycin-producing bacterium, with synthetic analogs of its natural precursors. The biosynthesis of lincomycin (B1675468) involves the condensation of two main precursors: the amino acid 4-propyl-L-proline (B580258) (PPL) and the amino sugar methylthiolincosamide (MTL). nih.gov This condensation results in the formation of N-demethyllincomycin, which is then methylated to produce lincomycin. nih.gov
By disrupting the biosynthetic pathway for one of these precursors, researchers can create a strain that is dependent on an external supply of that precursor or its analogs. For instance, feeding experiments with a producer strain have been conducted where PPL derivatives with extended alkyl residues were added to the fermentation broth. nih.gov While this approach successfully produced more biologically active derivatives, it resulted in a mixture of both the natural lincomycin and the new derivative, necessitating complex separation and purification processes. nih.gov A more refined approach involves using a mutant strain specifically blocked in PPL biosynthesis, which allows for the exclusive production of the desired analog when fed the corresponding precursor.
Genetic manipulation of the lincomycin biosynthetic pathway in Streptomyces lincolnensis has been a key strategy for creating novel N-demethyllincomycin derivatives. A significant breakthrough in this area was the targeted deletion of the lmbX gene. nih.gov The lmbX gene is essential for the biosynthesis of PPL, the proline-based precursor of lincomycin. nih.govgoogle.com Deletion of this gene results in a mutant strain that is incapable of producing lincomycin. nih.gov
This genetically engineered strain serves as a platform for mutasynthesis. When this lmbX mutant is fed with synthetic analogs of PPL, it incorporates these analogs into the biosynthetic pathway, leading to the production of novel lincomycin derivatives without the contaminating presence of the parent compound. nih.gov
| Genetic Modification in S. lincolnensis NRRL 2936 | Resulting Increase in Lincomycin Titer | Reference |
| Deletion of slinc377 (MarR-type regulator) | 244% | nih.gov |
| Deletion of LDII region (24.7 kb) | 284% | nih.gov |
| Deletion of BGC33 supercluster (71 kb) | 7.7-fold | nih.gov |
| Overexpression of lmbB2 | 77% | nih.gov |
| Overexpression of lmbU | 75% | nih.gov |
| Overexpression of slinc191 (transcriptional regulator) | 114% | nih.gov |
| Overexpression of slinc348 (transcriptional regulator) | 702% | nih.gov |
Creation of Novel N-Demethyllincomycin-Related Compounds
The application of mutasynthesis and genetic engineering has enabled the creation of a variety of novel compounds related to N-demethyllincomycin, some of which exhibit enhanced biological activity.
A significant achievement in the directed biosynthesis of N-demethyllincomycin derivatives has been the production of 4'-alkyl-4'-depropyllincomycin analogs. These compounds are of particular interest as some have been shown to possess greater activity and a broader antimicrobial spectrum than the parent lincomycin. nih.gov
By feeding the S. lincolnensis lmbX deletion mutant with synthetic PPL analogs, researchers have successfully produced 4'-butyl-4'-depropyllincomycin and 4'-pentyl-4'-depropyllincomycin in high titers. nih.gov This method provides a more efficient and practical alternative to the multi-step and costly chemical synthesis of these derivatives. nih.gov The 4'-pentyl derivative, in particular, has demonstrated superior activity against clinical isolates of Staphylococcus with low-level lincosamide resistance. nih.gov
N-Demethylclindamycin is a chlorinated derivative of N-demethyllincomycin. It is also known as 7-Chloro-N-demethyllincomycin. This compound is often considered an impurity in the production of clindamycin (B1669177), which is a widely used semi-synthetic antibiotic derived from lincomycin. The synthesis of clindamycin from lincomycin involves the chlorination of the 7-hydroxyl group. Similarly, N-demethylclindamycin would result from the chlorination of N-demethyllincomycin. Research has shown that demethylated and chlorinated 4'-alkyl-1'-demethyl-4'-depropylclindamycins exhibit higher activities against Plasmodium species than clindamycin, highlighting the potential of these chlorinated derivatives. nih.gov
Biotechnological Implications for Derivative Production
The directed biosynthesis and engineering of N-demethyllincomycin derivatives have significant biotechnological implications. These approaches provide a platform for generating novel antibiotic candidates with potentially improved pharmacological properties. google.com The ability to produce these derivatives through fermentation offers a more sustainable and cost-effective alternative to complex chemical syntheses. nih.gov
The creation of a Streptomyces lincolnensis strain that is blocked in the production of the natural PPL precursor is a key enabler for the mutasynthesis of a wide range of lincomycin analogs. nih.govgoogle.com This opens up possibilities for producing hybrid lincosamide antibiotics with new structures and potentially enhanced activities against drug-resistant pathogens. nih.govgoogle.com The successful mutasynthesis of 4'-alkyl-4'-depropyllincomycins serves as a proof of concept for this strategy. The insights gained from the genetic manipulation of S. lincolnensis to improve yields can be applied to the production of these novel derivatives, further enhancing the feasibility of their large-scale production. nih.gov The continued exploration of these biotechnological avenues holds promise for the development of the next generation of lincosamide antibiotics.
Strain Engineering for Enhanced or Modified Lincosamide Output
The production of N-demethyllincomycin and its subsequent conversion to lincomycin is governed by the lincomycin biosynthetic (lmb) gene cluster in S. lincolnensis. researchgate.netfrontiersin.org Engineering these genes provides a powerful strategy for manipulating the final product. Strategies range from classical mutagenesis to targeted genetic modification and the engineering of regulatory networks.
One highly effective approach involves creating mutant strains of S. lincolnensis that are blocked in the synthesis of a key precursor. nih.gov The biosynthesis of lincomycin involves the condensation of two primary units: the amino acid 4-propyl-l-proline (PPL) and the amino sugar methylthiolincosamide (MTL). nih.govnih.gov This condensation yields N-demethyllincomycin, which is then methylated to form lincomycin A. nih.gov By deleting the lmbX gene, which is essential for the production of PPL, researchers have created strains incapable of producing lincomycin unless PPL or an analogue is supplied externally. nih.govresearchgate.net This "blocked mutant" strategy is fundamental to the mutasynthesis of new derivatives.
Classical random mutagenesis has also been successfully employed to generate high-yield strains. Treatment of S. lincolnensis with mutagens like ultraviolet (UV) radiation and ethyl methanesulfonate (B1217627) (EMS) has led to the isolation of superior mutants with significantly increased lincomycin production. japsonline.com
Table 1: Enhanced Lincomycin Production in S. lincolnensis Mutants from Chemical and UV Mutagenesis
| Mutant ID | Mutagenesis Method | Production Increase Over Wild Type |
|---|---|---|
| UV-12-8 | UV Radiation (12 min) | +84.62% |
| E-20-19 | EMS (20 min, 200 mM) | +107.69% |
| M-40-18 | EMS (40 min, 200 mM) | +146.15% |
Data sourced from a study on mutagenesis of S. lincolnensis, which reported the isolation of mutants with enhanced antibiotic yields. japsonline.com
Beyond altering biosynthetic genes, manipulating regulatory systems offers another avenue for enhancing production. The global regulatory factor DasR has been identified as a positive regulator of lincomycin biosynthesis. Engineering strains to overexpress the dasR gene has resulted in a dramatic increase in antibiotic titer. nih.gov
Table 2: Effect of dasR Gene Engineering on Lincomycin Production
| Strain | Genetic Modification | Maximum Lincomycin Titer | Fold Increase vs. Wild Type |
|---|---|---|---|
| Wild-Type | None | ~62.7 mg/L | 1.0x |
| OdasR | Overexpression of dasR | 499.86 mg/L | 7.97x |
Data derived from a study investigating the regulatory role of DasR in S. lincolnensis. nih.gov
Structural Modifications and their Implications in Derivative Design
The true power of the engineered strains described above lies in their application for creating novel N-demethyllincomycin derivatives. The process, often termed mutasynthesis or precursor-directed biosynthesis, leverages the substrate flexibility of the lincosamide synthetase enzymes. nih.govfrontiersin.org These enzymes, particularly LmbC, can recognize and incorporate analogues of the natural PPL precursor. nih.gov
By feeding synthetic PPL analogues to the lmbX-deleted mutant of S. lincolnensis, researchers have successfully produced novel lincomycin derivatives that are not contaminated with the parent compound. nih.gov This method provides a practical alternative to complex and costly chemical synthesis. nih.gov For example, feeding this mutant with 4-butyl-l-proline or 4-pentyl-l-proline results in the production of 4′-butyl-4′-depropyllincomycin (BULIN) and 4′-pentyl-4′-depropyllincomycin, respectively. nih.gov
The implications of these structural modifications are significant. The resulting derivatives, particularly those with extended 4'-alkyl groups, have been shown to possess superior biological activity. nih.gov For instance, 4′-pentyl-4′-depropyllincomycin was found to be more active than the natural lincomycin against clinical Staphylococcus isolates that exhibit low-level lincosamide resistance. nih.gov This demonstrates that modifying the PPL moiety can broaden the antimicrobial spectrum and overcome some forms of resistance. nih.gov
Table 3: Precursor-Directed Biosynthesis of N-Demethyllincomycin Derivatives
| Precursor Fed to lmbX Mutant | Resulting Derivative Compound | Key Implication |
|---|---|---|
| 4-butyl-l-proline | 4′-butyl-4′-depropyllincomycin (BULIN) | Production of novel lincosamide derivative. nih.gov |
In addition to modifying the proline portion, structural changes to the carbohydrate (lincosaminide) moiety have also been explored. Chemical synthesis has been used to create analogues such as 2-O-methyl-lincomycin and 2-deoxy-lincomycin, allowing for the study of how modifications at these positions impact antibacterial activity. rsc.org These efforts underscore the modular nature of the lincomycin scaffold, where N-demethyllincomycin serves as a key platform for generating diverse structures with potentially improved therapeutic value.
Analytical Methodologies for N Demethyllincomycin and Its Biosynthetic Intermediates
Chromatographic Techniques for Analysis and Quantification
Chromatographic methods are central to the separation and analysis of N-Demethyllincomycin and its related biosynthetic precursors from the complex environment of Streptomyces lincolnensis fermentation broths. researchgate.net High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.
A highly effective method for the simultaneous analysis of N-Demethyllincomycin (NDL) and another key intermediate, methylthiolincosamide (MTL), utilizes High-Performance Liquid Chromatography coupled with fluorescence detection. nih.gov This approach offers the necessary selectivity and sensitivity for quantifying these precursors. researchgate.net The method's effectiveness is based on a pre-column derivatization step, which enhances the fluorescent properties of the target analytes, allowing for their detection at low concentrations. nih.gov
Validation of this HPLC method has demonstrated its reliability for quantifying NDL in fermentation broth. nih.gov The lower limit of quantification (LLOQ) for N-Demethyllincomycin has been established, ensuring that even small amounts of the intermediate can be accurately measured. nih.gov The precision and accuracy of the method have been confirmed through inter-day and intra-day analyses, with results falling within acceptable limits (all within 12%). nih.gov
| Analyte | Lower Limit of Quantification (LLOQ) (μg/mL) | Inter-day and Intra-day Accuracy and Precision |
|---|---|---|
| N-Demethyllincomycin (NDL) | 3.75 | Within 12% |
| Methylthiolincosamide (MTL) | 2.50 | Within 12% |
| 4-propyl-L-proline (B580258) (PPL) | 3.75 | Within 12% |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the identification and characterization of biosynthetic intermediates. escholarship.org While specific LC-MS studies focusing solely on N-Demethyllincomycin are not detailed in the provided sources, the application of this methodology in analyzing other antibiotic biosynthetic pathways demonstrates its utility. nih.govnih.gov LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the determination of the exact molecular mass of intermediates. nih.gov This is crucial for elucidating the sequential steps in a biosynthetic pathway. nih.gov In the context of lincomycin (B1675468) biosynthesis, LC-MS would be used to identify and confirm the structure of N-Demethyllincomycin and other precursors by comparing their mass spectra to known standards or predicting fragmentation patterns. escholarship.orgacs.org
Derivatization Strategies for Enhanced Detection and Selectivity
Derivatization is a chemical modification process used to improve the analytical detection of target compounds. researchgate.net For molecules like N-Demethyllincomycin that may lack a strong chromophore or fluorophore, derivatization is essential for sensitive detection by HPLC with fluorescence or UV detectors. researchgate.netresearchgate.net
To enable highly sensitive fluorescence detection of N-Demethyllincomycin, a pre-column derivatization strategy is employed. nih.gov This involves reacting the analyte with a fluorogenic reagent before it is injected into the HPLC system. dergipark.org.tr For the simultaneous analysis of N-Demethyllincomycin and methylthiolincosamide, the reagent 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is used. nih.gov NBD-Cl reacts with the amine groups present in NDL and MTL to form a highly fluorescent product. nih.govresearchgate.netnih.gov This reaction significantly enhances the sensitivity and selectivity of the detection method, making it possible to quantify these intermediates in complex samples like fermentation broths. nih.govresearchgate.net
Application of Analytical Methods in Biosynthetic Pathway Investigation
The precise knowledge of a biosynthetic pathway is a prerequisite for generating improved antibiotic derivatives through combinatorial genetics. researchgate.net Analytical methods are the primary tools used to probe these complex biological systems. nih.gov
Elucidation of Biosynthetic Steps and Enzyme Functions
The biosynthesis of N-demethyllincomycin (NDL) represents a critical juncture in the formation of the antibiotic lincomycin. This process involves the convergence of two distinct biosynthetic pathways, culminating in the formation of an amide bond between the amino acid precursor, 4-propyl-L-proline (PPL), and the amino sugar precursor, methylthiolincosamide (MTL). wikipedia.orgnih.gov This key condensation reaction is orchestrated by a sophisticated multienzyme complex known as N-demethyllincomycin synthetase (NDLS), which operates through a mechanism that intriguingly combines elements of nonribosomal peptide synthetase (NRPS) and mycothiol-dependent systems. nih.govnih.gov
The elucidation of the NDLS enzyme functions has been a significant area of research, revealing a unique catalytic strategy. The core components of this enzymatic machinery in Streptomyces lincolnensis include the proteins LmbC, LmbD, LmbE, LmbN, and LmbV. nih.govresearchgate.net The coordinated action of these enzymes facilitates the activation of the precursors and their subsequent ligation.
The initial step in the condensation process is the activation of PPL. This is carried out by LmbC, a stand-alone adenylation (A) domain. nih.gov LmbC specifically recognizes and activates PPL by hydrolyzing ATP to form a PPL-adenylate intermediate. This activated amino acid is then transferred to a carrier protein.
A crucial component of the NDLS is the N-terminal domain of the LmbN protein (LmbN-CP), which functions as a carrier protein (CP). nih.govresearchgate.net The activated PPL is loaded onto the phosphopantetheine arm of LmbN-CP. This covalent tethering of the amino acid is a characteristic feature of NRPS systems and serves to hold the intermediate for subsequent reactions.
The subsequent formation of the amide bond between the activated, carrier-bound PPL and the amino group of MTL is a complex process. The proteins LmbD, LmbE, and LmbV are all implicated in this crucial condensation step. nih.govresearchgate.net While the precise, individual roles of LmbD and LmbE in the direct formation of the amide linkage are still under detailed investigation, it is understood that they work in concert to facilitate this reaction. LmbE exhibits homology to enzymes involved in mycothiol (B1677580) biosynthesis, suggesting a role in handling the thiol-containing sugar moiety. nih.gov The multimeric synthetase complex brings the two precursors into the correct orientation for the nucleophilic attack of the amino group of MTL on the thioester-linked PPL, resulting in the formation of N-demethyllincomycin. nih.gov
Following the formation of NDL, a final methylation step is required to produce the mature antibiotic, lincomycin. This N-methylation is catalyzed by the enzyme LmbJ. pnas.org
The intricate interplay of these enzymes highlights a fascinating example of modular enzymatic synthesis in natural product biosynthesis. The elucidation of these steps has been made possible through a combination of gene deletion studies, in vitro enzymatic assays, and advanced analytical techniques for the detection and quantification of biosynthetic intermediates like NDL.
Research Findings on the N-Demethyllincomycin Synthetase Complex
Genetic and biochemical studies have been instrumental in dissecting the function of the NDLS complex. Deletion of the genes encoding for LmbC, LmbD, LmbE, or LmbN has been shown to abolish the production of lincomycin, confirming their essential role in the biosynthesis. researchgate.net In vitro reconstitution experiments have further clarified the functions of individual components. For instance, the specific activation of PPL by LmbC has been demonstrated through ATP-PPi exchange assays. researchgate.net
The table below summarizes the key enzymatic components involved in the formation of N-demethyllincomycin.
| Enzyme Component | Gene | Function |
| LmbC | lmbC | Adenylation domain; activates 4-propyl-L-proline (PPL). nih.gov |
| LmbN-CP | lmbN | Carrier protein; tethers the activated PPL intermediate. nih.govresearchgate.net |
| LmbD | lmbD | Component of the condensation machinery. nih.govresearchgate.net |
| LmbE | lmbE | Component of the condensation machinery; homology to mycothiol metabolism enzymes. nih.govnih.gov |
| LmbV | lmbV | Involved in the condensation and subsequent thiol modifications. nih.gov |
The discovery and characterization of this unique enzymatic system not only provide fundamental insights into the biosynthesis of lincosamide antibiotics but also open avenues for the bioengineering of novel antibiotic derivatives.
Metabolic Fate and Environmental Considerations of N Demethyllincomycin
N-Demethyllincomycin as a Degradation Product of Lincomycin (B1675468)
N-Demethyllincomycin is recognized as a principal intermediate in the microbial degradation of lincomycin. chalmers.se It is also a known precursor in the biosynthesis of lincomycin, where it undergoes methylation to form the final active antibiotic. chalmers.se The degradation process effectively reverses a step in the synthesis, involving the removal of a methyl group from the pyrrolidine (B122466) ring of the lincomycin molecule. chalmers.se
The formation of N-Demethyllincomycin as a metabolite has been identified in studies investigating the breakdown of lincomycin by various microorganisms. Analysis using techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) has confirmed the presence of N-Demethyllincomycin, with a molecular ion (m/z) of 393, in cultures of bacteria actively degrading lincomycin. chalmers.se This demethylation appears to be a common and initial step in the breakdown of lincomycin in microbial environments. chalmers.se
Enzymatic Demethylation in Lincomycin Degradation Processes
The transformation of lincomycin to N-Demethyllincomycin is facilitated by enzymatic activity within certain microorganisms. This process involves the cleavage of the N-methyl group from the pyrrolidine ring of the lincomycin structure. chalmers.se While the specific enzymes responsible for this demethylation in degradation pathways are not yet fully characterized, the reaction is believed to be catalyzed by a demethylase. chalmers.se
Several microbial strains have been identified with the capability to degrade lincomycin, and by extension, produce N-Demethyllincomycin. Research has highlighted the efficiency of strains such as Bacillus subtilis (strain LMB-A) and Rhodotorula mucilaginosa (strain LMB-D) in this process. chalmers.se These microorganisms have demonstrated significant potential in breaking down high concentrations of lincomycin, with N-demethylation being a key step in the degradation pathway. chalmers.se Another identified strain, Clostridium sp. (strain LCM-B), has also been shown to remove lincomycin, although its efficiency decreases at higher concentrations. nih.gov
Microbial Degradation of Lincomycin
| Microbial Strain | Initial Lincomycin Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) |
|---|---|---|---|
| Bacillus subtilis (LMB-A) | 1117.55 | 92.69 | 144 |
| Rhodotorula mucilaginosa (LMB-D) | 1117.55 | 74.05 | 144 |
| Clostridium sp. (LCM-B) | 100 | 62.03 | 240 |
| Clostridium sp. (LCM-B) | 500 | 15.61 | 240 |
Implications for Bioremediation and Biotransformation Studies
The identification of microorganisms capable of demethylating lincomycin to N-Demethyllincomycin has significant implications for bioremediation strategies aimed at mitigating antibiotic pollution. The presence of lincomycin in agricultural and aquatic environments is a growing concern, and microbial degradation presents an environmentally friendly approach to its removal. nih.gov Strains like Bacillus subtilis and Rhodotorula mucilaginosa show promise for use in treating water and soil contaminated with lincomycin and its analogs. chalmers.se
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
